molecular formula C8H14ClN3 B13261745 N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine

N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine

Cat. No.: B13261745
M. Wt: 187.67 g/mol
InChI Key: BIFNOOQLZGKYOK-UHFFFAOYSA-N
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Description

N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine: is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro-substituted pyrazole ring, which is linked to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

    Alkylation: The chlorinated pyrazole is subsequently alkylated with an ethylamine derivative under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base or catalyst.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine involves its interaction with specific molecular targets. The chloro-substituted pyrazole ring can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

  • N-[(5-Bromo-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine
  • N-[(5-Methyl-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine
  • N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine

Comparison: Compared to its analogs, N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine exhibits unique reactivity due to the presence of the chloro substituent. This can influence its chemical behavior, biological activity, and potential applications. The chloro group may enhance the compound’s stability and binding affinity to target molecules, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C8H14ClN3/c1-4-10-5-7-6(2)11-12(3)8(7)9/h10H,4-5H2,1-3H3

InChI Key

BIFNOOQLZGKYOK-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(N(N=C1C)C)Cl

Origin of Product

United States

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